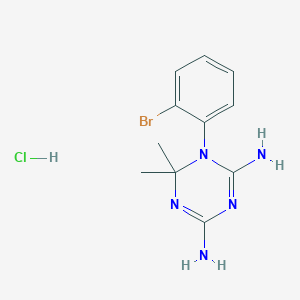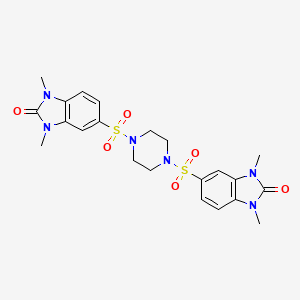![molecular formula C19H19N5O2 B4959002 1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as "DMPDNP" and is a member of the family of azo dyes that are widely used in various fields such as food coloring, textiles, and pharmaceuticals. However, this compound has gained significant attention in scientific research due to its unique properties, including its ability to act as a fluorescent probe and its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of DMPDNP as a fluorescent probe for ROS detection involves the oxidation of the compound by ROS, leading to the formation of a highly fluorescent compound. The fluorescence intensity is directly proportional to the amount of ROS present in the cell, making it a reliable indicator of oxidative stress levels. The mechanism of action of DMPDNP as an anti-cancer agent is still under investigation, but preliminary studies suggest that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
DMPDNP has been shown to have several biochemical and physiological effects, including its ability to act as a fluorescent probe for ROS detection and its potential as an anti-cancer agent. However, the compound has also been shown to have some limitations in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPDNP in lab experiments is its ability to act as a fluorescent probe for ROS detection, making it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect the reliability of the results obtained from experiments using DMPDNP.
Orientations Futures
There are several future directions for research on DMPDNP, including its potential as an anti-cancer agent, its use as a fluorescent probe for ROS detection in live animals, and its application in other fields such as environmental monitoring and food safety. Further studies are needed to elucidate the mechanism of action of DMPDNP as an anti-cancer agent and to determine its potential toxicity and side effects. Additionally, the development of new synthetic methods for DMPDNP may improve its solubility and expand its applications in various fields.
Méthodes De Synthèse
The synthesis of DMPDNP involves the reaction of 2,4-dimethylphenylhydrazine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction leads to the formation of the azo compound, which is then purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
DMPDNP has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the most significant applications of DMPDNP is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that are involved in various cellular processes, including cell signaling and apoptosis. However, excessive ROS production can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. DMPDNP can be used to detect ROS in live cells using fluorescence microscopy, making it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-8-9-18(13(2)10-12)23-15(4)19(14(3)22-23)21-20-16-6-5-7-17(11-16)24(25)26/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBBCDBOVMPJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)

![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)


![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)

![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)